molecular formula C12H12N2O2 B14645219 3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-43-2

3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one

Cat. No.: B14645219
CAS No.: 52727-43-2
M. Wt: 216.24 g/mol
InChI Key: MKMRLHSZEKGPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with a unique structure that combines elements of oxazole and quinazoline rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing 3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate undergoes diazotization and amine reactions to form azaquinazoline derivatives. Finally, cyclization of ethyl red ketone yields the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one stands out due to its unique combination of oxazole and quinazoline rings, which imparts distinct chemical and biological properties

Properties

CAS No.

52727-43-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3,3-dimethyl-2H-[1,3]oxazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C12H12N2O2/c1-12(2)7-16-11-13-9-6-4-3-5-8(9)10(15)14(11)12/h3-6H,7H2,1-2H3

InChI Key

MKMRLHSZEKGPTB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=NC3=CC=CC=C3C(=O)N21)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.